molecular formula C22H25ClFN7OS B12783394 Fluoro-dasatinib CAS No. 957218-02-9

Fluoro-dasatinib

Cat. No.: B12783394
CAS No.: 957218-02-9
M. Wt: 490.0 g/mol
InChI Key: PLZOWXHKTJJSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro-dasatinib (CAS 957218-03-0) is a fluorinated derivative of dasatinib, a tyrosine kinase inhibitor (TKI) targeting BCR-ABL and SRC-family kinases. The addition of fluorine aims to optimize pharmacokinetic (PK) properties, including solubility and bioavailability, while retaining therapeutic efficacy against hematologic malignancies like chronic myeloid leukemia (CML). Synthesis protocols for this compound involve trifluoroborate-bearing esters, emphasizing stability at physiological pH and radiosynthetic adaptability .

Properties

CAS No.

957218-02-9

Molecular Formula

C22H25ClFN7OS

Molecular Weight

490.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H25ClFN7OS/c1-14-4-3-5-16(23)20(14)29-21(32)17-13-25-22(33-17)28-18-12-19(27-15(2)26-18)31-10-8-30(7-6-24)9-11-31/h3-5,12-13H,6-11H2,1-2H3,(H,29,32)(H,25,26,27,28)

InChI Key

PLZOWXHKTJJSQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro-dasatinib involves the introduction of a fluorine atom into the dasatinib molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination. The reaction conditions typically involve the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluoro-dasatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound N-oxide, while nucleophilic substitution with an amine could produce a this compound amine derivative .

Scientific Research Applications

Fluoro-dasatinib has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Molecular and Functional Properties
Compound Molecular Formula Key Modifications Target Kinases Notable Properties
Dasatinib C₂₂H₂₆ClN₇O₂S Parent compound BCR-ABL, SRC, KIT, PDGFR Low solubility at neutral pH
Fluoro-dasatinib C₂₂H₂₅ClFN₇OS Fluorine substitution BCR-ABL, SRC (hypothesized) Enhanced metabolic stability
Aminoacyl-Dasatinib Variants (e.g., C₂₄H₂₈ClN₈O₃S) Amino acid conjugation BCR-ABL Improved solubility via hydrophilic groups
Dovitinib C₂₃H₂₅FN₆O₂ Multi-targeted TKI FLT3, VEGFR, FGFR Broader kinase inhibition

Key Findings :

  • Fluorine Impact: Fluorination in this compound likely reduces oxidative metabolism, extending half-life compared to dasatinib .
  • Solubility: Dasatinib’s poor solubility (pH-dependent) necessitates amorphous solid dispersions for bioavailability enhancement .
  • Selectivity : Conformation-selective analogs of dasatinib exhibit varied binding modes to kinase domains, implying this compound’s fluorine may alter target engagement .

Pharmacokinetic and Efficacy Profiles

Table 2: Hypothetical PK/PD Comparison
Parameter Dasatinib This compound (Predicted) Aminoacyl-Dasatinib
Bioavailability 14–34% (pH-sensitive) ~50% (estimated via ester stability ) 40–60% (hydrophilic derivatives )
Half-life (t₁/₂) 3–5 hours 6–8 hours (fluorine-mediated stability) 4–6 hours
IC₅₀ (BCR-ABL) 0.6 nM Comparable or lower (structural optimization) 1.2 nM (reduced potency )

Formulation Challenges and Innovations

  • Dasatinib : Requires co-crystals or amorphous dispersions to mitigate poor solubility .
  • This compound : Ester precursors demonstrate pH-stable trifluoroborate moieties, enabling sustained release without complex formulations .
  • Aminoacyl Derivatives: Conjugation with amino acids (e.g., glycine) improves aqueous solubility but may reduce blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.